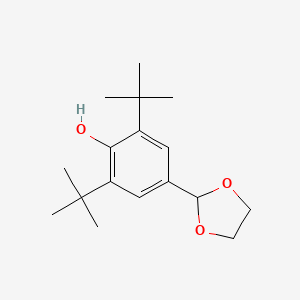
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- is a complex organic compound characterized by its unique structure, which includes a phenol group substituted with two tert-butyl groups and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- typically involves multiple steps. One common method starts with the alkylation of phenol to introduce the tert-butyl groups at the 2 and 6 positions. This is followed by the formation of the dioxolane ring through a reaction with an appropriate diol and an acid catalyst under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the dioxolane ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism by which Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and electron transfer processes, while the dioxolane ring may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Similar structure but with a methyl group instead of a dioxolane ring.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-: Contains an ethyl group in place of the dioxolane ring.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This structural feature can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H26O3 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C17H26O3/c1-16(2,3)12-9-11(15-19-7-8-20-15)10-13(14(12)18)17(4,5)6/h9-10,15,18H,7-8H2,1-6H3 |
InChI Key |
HROGZVMUUJWULN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















